The synthesis of cedirogant involves several organic reactions, including chlorination, fluorination, and acylation steps. These reactions are designed to build the compound's complex molecular structure while ensuring high purity and yield. The specific synthetic pathway has not been fully disclosed in public literature, but it typically includes:
The synthesis is often monitored using chromatographic techniques to ensure that the product meets pharmaceutical standards.
Cedirogant's molecular structure is characterized by its complex arrangement that facilitates its action as an inverse agonist. While specific structural diagrams are not provided in the search results, it can be inferred that its design allows for selective binding to RORγt.
Cedirogant undergoes various chemical reactions during its metabolism and therapeutic application. Key reactions include:
These reactions are crucial for understanding how cedirogant exerts its therapeutic effects and how it is processed by the body.
Cedirogant acts primarily by inhibiting RORγt, which is essential for the differentiation and function of T helper 17 cells. This inhibition leads to decreased production of pro-inflammatory cytokines such as interleukin-17A and interleukin-17F, which are implicated in psoriasis pathogenesis .
Cedirogant exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulation strategies for clinical use.
Cedirogant has been primarily investigated for its application in treating moderate-to-severe psoriasis. Clinical trials have demonstrated varying degrees of efficacy, with some patients achieving significant improvements as measured by the Psoriasis Area Severity Index (PASI) scores .
Additionally, ongoing research may explore cedirogant's potential applications beyond psoriasis, possibly extending to other autoimmune or inflammatory diseases where IL-17 plays a critical role.
Cedirogant (ABBV-157) is a small molecule that functions as a potent and selective inverse agonist of the nuclear receptor retinoic acid receptor-related orphan receptor gamma t (RORγt, NR1F3). Unlike antagonists, which block agonist-induced activation, inverse agonists suppress the receptor's constitutive transcriptional activity. RORγt's ligand-binding domain (LBD) normally adopts a conformation that stabilizes helix 12 (H12), facilitating coactivator recruitment and transcriptional activation of genes involved in Th17 cell differentiation [1]. Cedirogant binds orthosterically to the RORγt LBD, inducing a conformational shift where residue Trp317 adopts a trans orientation, disrupting the hydrophobic network between helices H11, H11′, and H12 [1] [4]. This dislodges H12, destabilizing the coactivator-binding site and promoting corepressor recruitment, thereby suppressing downstream gene expression [1] [6].
Table 1: Structural Impact of Cedirogant Binding on RORγt
Conformational Element | Agonist State | Cedirogant-Bound State |
---|---|---|
Trp317 Side Chain | gauche- conformation | trans conformation |
H12 Position | Stabilized | Disrupted |
H11-H11′ Hydrophobic Network | Intact | Partially Destroyed |
Coactivator Recruitment | Enhanced (e.g., SRC-1) | Inhibited |
Corepressor Recruitment | Suppressed | Enhanced |
This molecular mechanism directly reduces RORγt-driven transcription, distinguishing cedirogant from neutral antagonists or allosteric modulators [1] [4].
The IL-23/IL-17 axis is a central pathogenic driver in psoriasis. IL-23, produced by antigen-presenting cells, activates RORγt in CD4+ T cells, promoting their differentiation into Th17 cells. These cells secrete pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which induce keratinocyte hyperproliferation, neutrophil recruitment, and sustained skin inflammation [2] [5]. Cedirogant interrupts this cascade at its origin by suppressing RORγt-mediated Th17 differentiation. Clinical validation comes from phase I studies where cedirogant (75–375 mg/day) reduced IL-17A and IL-17F levels in patients with moderate-to-severe plaque psoriasis. At 375 mg/day, cedirogant achieved >50% suppression of IL-17A/F within 4 weeks, correlating with clinical improvement in Psoriasis Area and Severity Index (PASI) scores [2] [5]. This upstream inhibition contrasts with biologic agents (e.g., anti-IL-17 monoclonal antibodies), which neutralize circulating cytokines but do not affect Th17 differentiation [2].
RORγt (encoded by RORC, isoform 2) is a lineage-defining transcription factor for Th17 cells. Genetic ablation studies confirm its non-redundant role: RORγt-deficient mice lack Th17 cells and are resistant to IL-23-driven autoimmune pathologies [2] [6]. In humans, RORγt expression is exclusively localized to immune cells (e.g., Th17, Tc17, γδ T cells), making it an ideal therapeutic target to minimize off-tissue effects [4] [6]. Cedirogant’s specificity for RORγt over related isoforms (RORα, RORγ1) is critical, as RORγ1 regulates metabolic functions in the liver and muscle. In vitro assays demonstrate that cedirogant inhibits IL-17 production in human T cells with an IC50 of ~2.0 μM, without impairing RORγ1-dependent cholesterol metabolism [4] [6]. This cellular selectivity underpins its clinical potential for autoimmune diseases like psoriasis.
Cedirogant offers distinct pharmacodynamic advantages and limitations compared to biologic agents targeting IL-17/IL-23 (e.g., secukinumab, ixekizumab, guselkumab):
Target Engagement:
Clinical Efficacy:
In a phase II trial, cedirogant 375 mg/day achieved PASI 75/100 responses in 42% and 21% of psoriasis patients at week 16, respectively. While lower than high-performing biologics (e.g., ~80% PASI 75 for ixekizumab), its oral bioavailability provides a unique benefit [5]. Real-world studies note that IL-17 inhibitors outperform IL-23 inhibitors in pustular psoriasis (PASI 100: 40% vs. 6% at week 12), suggesting cedirogant’s mechanistic alignment with IL-17 blockade [9].
Table 2: Pharmacodynamic Comparison of Cedirogant and Biologic Agents
Parameter | Cedirogant | Anti-IL-17 Biologics | Anti-IL-23 Biologics |
---|---|---|---|
Molecular Target | RORγt transcription factor | IL-17A cytokine | IL-23p19 subunit |
Administration | Oral | Subcutaneous/IV | Subcutaneous |
Key Biomarker Effect | Suppresses IL-17A/F production | Neutralizes IL-17A | Blocks IL-23 signaling |
PASI 75 (Approx.) | 42% (375 mg/day) | 70‒90% | 70‒85% |
Theoretical Scope | Broad (multiple cytokines) | Narrow (single cytokine) | Moderate (upstream target) |
Pharmacokinetic Flexibility:
Cedirogant’s oral bioavailability (Tmax: 2–5 h; t½: 16–28 h) enables once-daily dosing and avoids injection-related barriers [2]. Its exposure increases dose-proportionally up to 225 mg, with steady-state accumulation ratios of 1.2–1.8 [2].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8